Amygdalin (D-mandelonitrile-β-D-gentiobioside), also known as laetrile or vitamin B17, is a naturally occurring cyanogenic glycoside predominantly found in the seeds and kernels of plants belonging to the Rosaceae family, such as almonds, apricots, cherries, peaches, and plums. [, , , , , ] Amygdalin belongs to the aromatic cyanogenic glycoside group. [] It is particularly abundant in bitter almonds but nearly undetectable in common almonds. []
In scientific research, amygdalin has garnered significant interest due to its potential biological activities, prompting investigations into its various properties and potential applications. [, , ] It serves as a valuable subject for studies exploring plant chemical ecology, insect-plant interactions, and the development of novel strategies for pest management. [, ]
Amygdalin is classified as a cyanogenic glycoside, which means it can release hydrogen cyanide upon hydrolysis. It is derived from the aromatic amino acid phenylalanine and is commonly found in the family Rosaceae, which includes plants like Prunus (apricots, cherries, and almonds), as well as in Fabaceae (legumes) and Poaceae (grasses) . The concentration of amygdalin varies significantly among different plant species; for example, bitter almonds can contain up to 54 g/kg of amygdalin, while sweet almonds contain much less due to a recessive gene that limits its production .
Amygdalin is biosynthesized in plants through a series of enzymatic reactions. The process begins with the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 enzymes. Subsequently, mandelonitrile is transformed into prunasin via UDP-glucosyltransferase. Finally, prunasin undergoes further glucosylation to form amygdalin . The biosynthetic pathway can be summarized as follows:
The extraction of amygdalin from plant sources typically involves crushing the seeds or kernels, followed by extraction with polar solvents like ethanol or methanol. This process often requires careful control of temperature and pH to prevent hydrolysis and epimerization .
Amygdalin has a complex molecular structure characterized by multiple stereogenic centers. It has the molecular formula and consists of two glucose units linked to a benzaldehyde moiety via a nitrile group. The compound exhibits chirality at one carbon center, leading to two stereoisomers: the naturally occurring (R)-amygdalin and its epimer (S)-neoamygdalin, which can form under basic conditions .
Amygdalin undergoes hydrolysis when ingested or processed, typically catalyzed by enzymes such as β-glucosidases. This reaction produces:
The reaction can be summarized as follows:
Hydrolysis occurs under acidic or enzymatic conditions, leading to potential toxicity due to hydrogen cyanide release . The toxic dose of hydrogen cyanide ranges from 0.6 to 1.5 mg/kg body weight .
Amygdalin is a white crystalline solid with specific solubility characteristics:
It is sensitive to heat and can undergo epimerization at elevated temperatures or under alkaline conditions . The melting point of amygdalin has been reported around 104 °C.
Due to its tendency to hydrolyze and epimerize, amygdalin must be stored under controlled conditions (cool and dry) to maintain its integrity for analytical purposes.
Despite its controversial status, amygdalin has been studied for various applications:
Recent advancements include liquid chromatography-tandem mass spectrometry methods for quantifying amygdalin levels in food products such as apricot kernels and almonds .
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